N3-(2-aminoethyl)-N6-(pyridin-4-yl)pyridazine-3,6-diamine
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Overview
Description
N-(2-Amino-ethyl)-N’-pyridin-4-yl-pyridazine-3,6-diamine is a complex organic compound that features a pyridazine ring fused with a pyridine ring, and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-ethyl)-N’-pyridin-4-yl-pyridazine-3,6-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-ethyl)-N’-pyridin-4-yl-pyridazine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides or hydroxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-(2-Amino-ethyl)-N’-pyridin-4-yl-pyridazine-3,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(2-Amino-ethyl)-N’-pyridin-4-yl-pyridazine-3,6-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to specific sites on proteins or nucleic acids, thereby modulating their activity. Detailed studies on its binding affinity and specificity are crucial to understanding its effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share structural similarities and are known for their biological activities, including antitrypanosomal and antiplasmodial properties.
2-Aminothiazole Derivatives: These compounds are studied for their anticancer potential and share some structural features with N-(2-Amino-ethyl)-N’-pyridin-4-yl-pyridazine-3,6-diamine.
Uniqueness
N-(2-Amino-ethyl)-N’-pyridin-4-yl-pyridazine-3,6-diamine is unique due to its specific combination of a pyridazine ring, a pyridine ring, and an aminoethyl groupIts ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further study .
Properties
IUPAC Name |
6-N-(2-aminoethyl)-3-N-pyridin-4-ylpyridazine-3,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c12-5-8-14-10-1-2-11(17-16-10)15-9-3-6-13-7-4-9/h1-4,6-7H,5,8,12H2,(H,14,16)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXXZSXFNYUKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NCCN)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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